Comparative AGEs Formation Inhibition: Lucidin-ω-Methyl Ether vs. Structural Analogs and Clinical Comparator
In a direct, head-to-head in vitro assay evaluating inhibition of advanced glycation end products (AGEs) formation, 2-(methoxymethyl)-1,3-dihydroxyanthraquinone (Compound 2) demonstrated an IC50 of 62.79 μM [1]. This value positions it as intermediate in potency among the tested anthraquinones from the same source, being 26% more potent than lucidin (IC50 79.28 μM) and 49% more potent than vanillic acid (IC50 93.93 μM), but 19% less potent than 1,3,6-trihydroxy-2-methoxymethylanthraquinone (IC50 52.72 μM). Crucially, all tested anthraquinones exhibited a 10- to 18-fold enhancement in potency over the standard clinical comparator aminoguanidine (IC50 962 μM), underscoring the functional advantage of this specific substitution pattern [2].
| Evidence Dimension | Inhibition of advanced glycation end products (AGEs) formation |
|---|---|
| Target Compound Data | IC50 = 62.79 μM |
| Comparator Or Baseline | Lucidin: IC50 = 79.28 μM; 1,3,6-Trihydroxy-2-methoxymethylanthraquinone: IC50 = 52.72 μM; Vanillic acid: IC50 = 93.93 μM; Aminoguanidine (positive control): IC50 = 962 μM |
| Quantified Difference | 26% more potent than lucidin; 49% more potent than vanillic acid; 15.3-fold more potent than aminoguanidine; 19% less potent than 1,3,6-trihydroxy-2-methoxymethylanthraquinone |
| Conditions | In vitro AGEs formation assay; bovine serum albumin (BSA)-fructose glycation model |
Why This Matters
The intermediate potency and clear structure-activity relationship (SAR) defined by the methoxymethyl group enable precise dose-response modeling in diabetic complication research, distinguishing it from both more and less potent in-class analogs.
- [1] Yoo NH, et al. Anthraquinones from the roots of Knoxia valerianoides inhibit the formation of advanced glycation end products and rat lens aldose reductase in vitro. Arch Pharm Res. 2010 Feb;33(2):209-14. View Source
- [2] Anthraquinones from the Roots of Knoxia valerianoides Inhibit the Formation of Advanced Glycation End Products and Rat Lens Aldose Reductase In Vitro. Korea Citation Index (KCI). View Source
